Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-
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Overview
Description
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- is a complex organic compound that features a phenolic group attached to a substituted ethylamine chain. This compound is notable for its unique structure, which includes a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can be further modified to introduce the phenolic and aminoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated phenols.
Scientific Research Applications
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoethyl group can interact with biological receptors. The pyrrole ring contributes to the compound’s overall stability and reactivity, enabling it to engage in multiple biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-methyl-2-(1-piperidinylmethyl)-
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-pyrrol-2-yl)ethyl]-}
Uniqueness
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
927988-31-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-[2-amino-2-(1-methylpyrrol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C13H16N2O/c1-15-8-2-3-13(15)12(14)9-10-4-6-11(16)7-5-10/h2-8,12,16H,9,14H2,1H3 |
InChI Key |
YBGJNOLVOKINOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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